molecular formula C18H22F2N4O B4335862 N-cycloheptyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-cycloheptyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B4335862
M. Wt: 348.4 g/mol
InChI Key: HJIBHBIKCDUNGI-UHFFFAOYSA-N
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Description

N-cycloheptyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with the molecular formula C18H22F2N4O[_{{{CITATION{{{1{N-Cycloheptyl-5-cyclopropyl-7- (difluoromethyl)pyrazolo[1,5-a ...](https://www.chemspider.com/Chemical-Structure.3956035.html). This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological and chemical properties[{{{CITATION{{{1{N-Cycloheptyl-5-cyclopropyl-7- (difluoromethyl)pyrazolo1,5-a ...[{{{CITATION{{{_2{A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl ...](https://link.springer.com/article/10.1007/s10593-023-03236-5).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves cyclocondensation reactions. One common method includes the reaction of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid. This reaction yields the desired pyrazolo[1,5-a]pyrimidine derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

N-cycloheptyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other similar compounds, such as N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide. While both compounds share structural similarities, their differences in substituents can lead to variations in their chemical and biological properties.

Comparison with Similar Compounds

  • N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

  • N-cycloheptyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Other pyrazolo[1,5-a]pyrimidine derivatives with different substituents

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-cycloheptyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O/c19-16(20)15-9-14(11-7-8-11)23-17-13(10-21-24(15)17)18(25)22-12-5-3-1-2-4-6-12/h9-12,16H,1-8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIBHBIKCDUNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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